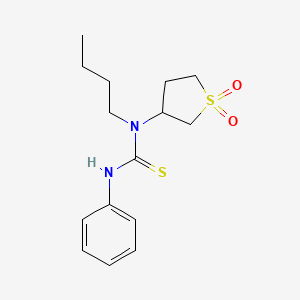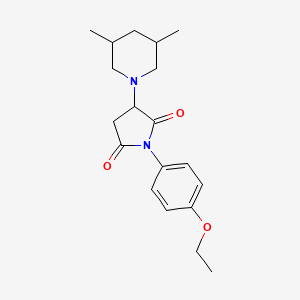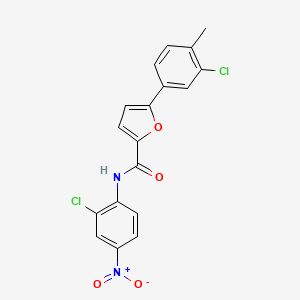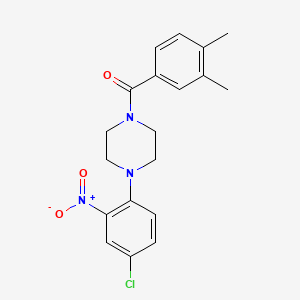
diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
描述
Diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate, also known as HIPP, is a synthetic compound that has been widely used in scientific research. It is a phosphonate derivative of indole-3-acetic acid, a natural plant hormone that regulates various physiological processes, including cell growth, differentiation, and development. HIPP has been shown to have potent biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
作用机制
The mechanism of action of diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis. This compound also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition has been implicated in various cellular processes, including cell cycle arrest, apoptosis, and differentiation. This compound may also modulate the activity of other signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest at the G1 phase and activates the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. This compound also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. In macrophages and microglia, this compound suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB and MAPK pathways. In animal models of neurodegenerative diseases, this compound protects neurons from oxidative stress and neurotoxicity by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
实验室实验的优点和局限性
Diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. It exhibits potent biological activities at low concentrations, making it a suitable tool for studying cellular processes and signaling pathways. This compound also has low toxicity and minimal side effects, making it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. This compound may also interact with other compounds or proteins in the cell, leading to off-target effects.
未来方向
There are several future directions for diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate research. One area of interest is the development of this compound-based drugs for cancer and neurodegenerative diseases. This compound and its derivatives may have potential as anticancer agents or neuroprotective agents that can be used to treat or prevent these diseases. Another area of interest is the elucidation of the mechanism of action of this compound. Further studies are needed to identify the molecular targets of this compound and the signaling pathways involved in its biological activities. Finally, this compound may have applications in other fields, such as agriculture and biotechnology, where its plant hormone-like properties may be useful for crop improvement or gene expression regulation.
科学研究应用
Diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells, by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and microglia. In addition, this compound has been found to protect neurons from oxidative stress and neurotoxicity in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
3-di(propan-2-yloxy)phosphoryl-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO5P/c1-9(2)19-21(18,20-10(3)4)14(17)11-7-5-6-8-12(11)15-13(14)16/h5-10,17H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDFRHQDPGGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C1(C2=CC=CC=C2NC1=O)O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B3926841.png)
![2-methyl-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3926848.png)
![2-(benzylthio)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3926856.png)


![2-({4-methyl-5-[3-(1-naphthoylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3926874.png)
![N-[2-chloro-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3926881.png)
![2-methyl-N-(2-methyl-2-pyrrolidin-1-ylpropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3926885.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B3926888.png)


![4-methoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3926917.png)

![5-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B3926945.png)